molecular formula C11H11NO5S B3403263 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid CAS No. 1105682-82-3

3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3403263
CAS No.: 1105682-82-3
M. Wt: 269.28 g/mol
InChI Key: UNMXUCJNXICONF-UHFFFAOYSA-N
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Description

3-Benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is a sophisticated synthetic derivative of the thiazolidine heterocycle, a scaffold renowned for its diverse biological activities. This compound is characterized by a benzoyl group attached to the ring nitrogen and a sulfone group (1,1-dioxo) on the sulfur atom, which significantly influences its electronic properties and reactivity . Thiazolidine derivatives are extensively investigated in medicinal chemistry for their antiviral potential. Related compounds have demonstrated promising activity against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV) in experimental models, establishing the thiazolidine-4-carboxylic acid structure as a platform for developing antiviral inhibitors . The specific structural features of this benzoyl-substituted derivative make it a valuable intermediate for probing structure-activity relationships, particularly in the synthesis of more complex molecules aimed at novel therapeutic targets. Researchers utilize this compound primarily as a building block in organic synthesis and for exploring biochemical mechanisms. The presence of the carboxylic acid group offers a site for further functionalization, making it a versatile precursor. It is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5S/c13-10(8-4-2-1-3-5-8)12-7-18(16,17)6-9(12)11(14)15/h1-5,9H,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMXUCJNXICONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CS1(=O)=O)C(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid typically involves the cyclocondensation of aniline, aromatic aldehyde, and thioglycolic acid. This reaction is catalyzed by [Et3NH][HSO4] and carried out at 80°C, yielding high purity and selectivity . Another method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, forming an ester compound during the early stage of synthesis .

Industrial Production Methods

Industrial production methods for this compound often utilize green chemistry principles to enhance yield, purity, and pharmacokinetic activity. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are employed to improve the efficiency and environmental friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various halogens and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines or thiazolidinones .

Scientific Research Applications

3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a catalyst in chemical reactions.

    Biology: It exhibits antimicrobial, antioxidant, and anticancer activities, making it valuable in biological research.

    Medicine: It is investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid involves its interaction with various molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial effects, or modulate oxidative stress pathways, resulting in antioxidant activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
3-Benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid C₁₁H₁₁NO₅S 269.27 3-Benzoyl, 1,1-dioxo Enhanced stability, high lipophilicity
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid C₁₀H₁₀N₂O₄S 254.26 2-(4-Nitrophenyl) Nitro group enhances antimicrobial activity
3-Acetyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid C₆H₉NO₄S 191.20 3-Acetyl, 1,1-dioxo Smaller substituent, lower molecular weight
Pidotimod (Immunomodulator) C₉H₁₂N₂O₄S 244.27 3-(5-Oxo-L-prolyl) Clinically approved for immune support
1,3-Thiazolidine-4-carboxylic acid (Proline analog) C₄H₇NO₂S 133.17 Unsubstituted Precursor in ergot alkaloid biosynthesis

Structure-Activity Relationships (SAR)

  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂) at the 2-position enhance antimicrobial activity by improving membrane permeability and target interaction . Benzoyl and acetyl groups at the 3-position (as in the target compound and 3-acetyl analog) may prioritize synthetic utility over direct bioactivity due to steric and electronic effects . The 1,1-dioxo (sulfone) group increases metabolic stability compared to thiol-containing derivatives, making it favorable for prolonged chemical reactions .

Research Findings and Key Studies

  • Antimicrobial Studies :

    • Nitro-substituted thiazolidines showed zone of inhibition values of 18–22 mm against MRSA, outperforming chlorophenyl and unsubstituted analogs .
    • The proline analog 1,3-thiazolidine-4-carboxylic acid was used to synthesize thiaergosine, an ergot alkaloid derivative, highlighting its role in biosynthesis .
  • Synthetic Applications: Cyclic amino acids like 2-phenyl-1,3-thiazolidine-4-carboxylic acid generate azomethine ylides for cycloadditions, yielding spiro-heterocycles in high yields (85–92%) .

Biological Activity

3-Benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound belonging to the thiazolidine family, characterized by its unique structural features including a benzoyl group and a dioxo functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties.

  • Molecular Formula : C₁₁H₉N₁O₄S₁
  • Molecular Weight : Approximately 245.26 g/mol

Synthesis

The synthesis of 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid can be achieved through various methods:

  • Cyclocondensation : Involves the reaction of aniline, aromatic aldehyde, and thioglycolic acid, catalyzed by triethylamine hydrogen sulfate at elevated temperatures.

Antimicrobial Activity

Research indicates that 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with essential cellular processes such as DNA replication and enzyme activity. For instance, it may inhibit bacterial DNA gyrase, which is crucial for DNA supercoiling .

Antioxidant Activity

The compound demonstrates antioxidant activity by modulating oxidative stress pathways. It has been reported to reduce intracellular reactive oxygen species (ROS) levels in cell cultures, thereby protecting cells from oxidative damage . This property is particularly beneficial in therapeutic contexts where oxidative stress is implicated in disease progression.

Anticancer Activity

In vitro studies have revealed that 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid exhibits cytotoxic effects against various cancer cell lines. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation. Comparative studies have shown that its efficacy can be higher than standard chemotherapeutic agents at certain concentrations.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of DNA gyrase
AntioxidantReduction of ROS
AnticancerInduction of apoptosis

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections .

Case Study: Antioxidant Properties

In another study focusing on oxidative stress, the addition of this compound to cultures resulted in a marked decrease in ROS levels and enhanced cell viability under stress conditions. These findings indicate its potential role in protective strategies against diseases associated with oxidative damage .

The biological activity of 3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It can inhibit enzymes essential for microbial survival and proliferation.
  • Cellular Interaction : The compound may modulate receptor activity and influence cellular signaling pathways involved in apoptosis and oxidative stress response.

Q & A

Q. Table 1: Antimicrobial Activity of Select Thiazolidine Derivatives

CompoundB. subtilis (Zone, mm)P. aeruginosa (Zone, mm)MRSA (MIC, µg/mL)
2-(4-Nitrophenyl)-derivative18.5 ± 0.516.2 ± 0.32.5
Ciprofloxacin (Control)19.0 ± 0.717.0 ± 0.51.0

Advanced: How do substituent positions (e.g., nitro groups) influence the antimicrobial efficacy of thiazolidine derivatives?

Answer:
Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups at the para-position enhance activity. For example:

  • Nitro substituents : Activity follows p-NO₂ > m-NO₂ > o-NO₂ due to improved electron delocalization and membrane penetration .
  • Chloro substituents : 2-(4-Chlorophenyl)-derivatives show moderate activity, likely due to hydrophobic interactions with bacterial targets .

Key Consideration : Substituent polarity and steric hindrance must be optimized to balance solubility and target binding .

Advanced: What methodological rigor is required for in vivo pharmacological studies of thiazolidine derivatives?

Answer:

  • Group design : Use ≥16 animals/group to ensure statistical power, with controls (e.g., vehicle-only) and standardized weight ranges .
  • Compound administration : Optimize dosing schedules based on pharmacokinetic profiles (e.g., P9 derivative in rat models) .
  • Retraction note : Studies from retracted articles (e.g., –2) should be cross-validated with independent replication .

Q. Table 2: In Vivo Study Design for Thiazolidine Derivatives

GroupTreatmentSample SizeEndpoint Measurement
1Vehicle control16 ratsBaseline inflammation
22-(4-Nitrophenyl)-derivative (10 mg/kg)16 ratsCytokine reduction

Advanced: How can researchers resolve contradictions in reported biological activities of thiazolidine derivatives?

Answer:

  • Assay standardization : Variability in MIC values may arise from differences in bacterial strains or culture conditions .
  • Compound purity : Ensure ≥95% purity via HPLC; impurities in retracted studies (e.g., ) may skew results .
  • Mechanistic studies : Use molecular docking or enzyme inhibition assays (e.g., binding to bacterial dihydrofolate reductase) to validate targets .

Advanced: What analytical techniques differentiate stereoisomers of thiazolidine-4-carboxylic acid derivatives?

Answer:

  • Chiral chromatography : Resolves enantiomers (e.g., L(-)-thiazolidine-4-carboxylic acid vs. D-isomers) using cellulose-based columns .
  • Circular dichroism (CD) : Confirms absolute configuration (e.g., (4R)-stereochemistry in derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
3-benzoyl-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid

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